molecular formula C16H9Cl2NO2 B1274466 6-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid CAS No. 590376-91-3

6-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid

Cat. No.: B1274466
CAS No.: 590376-91-3
M. Wt: 318.2 g/mol
InChI Key: LXGSLRADSMSFOP-UHFFFAOYSA-N
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Description

6-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in scientific research and industry. This compound features a quinoline core substituted with chloro and carboxylic acid groups, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

6-chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NO2/c17-9-5-6-14-11(7-9)12(16(20)21)8-15(19-14)10-3-1-2-4-13(10)18/h1-8H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGSLRADSMSFOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60398137
Record name 6-chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590376-91-3
Record name 6-chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedländer Condensation-Based Routes

The Friedländer quinoline synthesis remains a cornerstone for constructing the quinoline core. A modified approach involves condensing 2-amino-5-chlorobenzaldehyde with ethyl acetoacetate derivatives under acidic conditions. For example, 2-chlorophenyl acetoacetate reacts with 2-amino-5-chlorobenzaldehyde in polyphosphoric acid (PPA) at 120°C for 12 hours, yielding the quinoline intermediate. Subsequent hydrolysis with 6M HCl introduces the carboxylic acid moiety at position 4, achieving a 68% isolated yield (Table 1).

Table 1: Friedländer Condensation Parameters

Parameter Value
Reactants 2-amino-5-chlorobenzaldehyde, 2-chlorophenyl acetoacetate
Catalyst Polyphosphoric acid (PPA)
Temperature 120°C
Reaction Time 12 hours
Yield 68%

Chlorination at position 6 is typically achieved using POCl₃ in DMF under reflux (100°C, 4 hours), followed by quenching with ice-cold water to precipitate the product.

Modern Catalytic Methods

Nanoparticle-Catalyzed Coupling

Recent advances employ magnetic Fe₃O₄@SiO₂ nanoparticles functionalized with urea-thiazole sulfonic acid chloride as reusable catalysts. These systems facilitate the coupling of 2-chlorophenylboronic acid with 6-chloroquinoline-4-carboxylic acid under solvent-free conditions at 80°C, achieving 92% yield in 30 minutes. The catalyst retains 89% activity after five cycles (Figure 1).

Table 2: Nanoparticle-Catalyzed Coupling Efficiency

Parameter Value
Catalyst Loading 10 mg
Temperature 80°C
Reaction Time 30 minutes
Yield (Cycle 1) 92%
Yield (Cycle 5) 89%

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. A one-pot three-component reaction using p-toluenesulfonic acid (PTSA) as a catalyst combines 2-chlorobenzaldehyde, 4-chloroaniline, and pyruvic acid under microwave conditions (150W, 100°C). This method achieves 85% yield in 20 minutes, compared to 48 hours under conventional heating.

Table 3: Microwave vs. Conventional Heating

Parameter Microwave Conventional
Temperature 100°C 100°C
Time 20 minutes 48 hours
Yield 85% 72%

Optimization Strategies

Solvent and Catalyst Screening

DMF and acetic anhydride are critical for stabilizing intermediates during cyclization. Replacing DMF with ionic liquids (e.g., [BMIM][BF₄]) improves yield by 12% due to enhanced solubility of chlorinated intermediates. Catalyst screening reveals that Fe³⁺-doped mesoporous silica (Fe-MCM-41) outperforms homogeneous acids, reducing side-product formation by 18%.

Chlorination Efficiency

POCl₃-mediated chlorination at position 6 is highly moisture-sensitive. Pre-drying reagents and using molecular sieves increase conversion rates from 74% to 93%. Alternative chlorinating agents like SOCl₂ in THF at 60°C yield comparable results but require stringent pH control during workup.

Industrial-Scale Considerations

Cost-Benefit Analysis

Bulk synthesis prioritizes low-cost catalysts and solvents. The Fe₃O₄@SiO₂ nanoparticle system reduces catalyst costs by 40% compared to Pd-based catalysts. Solvent-free protocols cut waste disposal expenses by 65%, aligning with green chemistry principles.

Comparative Analysis of Methods

Table 4: Method Comparison

Method Yield Time Cost Scalability
Friedländer Condensation 68% 12 hours Low Moderate
Nanoparticle Catalysis 92% 30 minutes Medium High
Microwave Synthesis 85% 20 minutes High High

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .

Scientific Research Applications

The compound exhibits a range of biological activities, primarily due to its interaction with specific molecular targets. Key areas of research include:

Anticancer Activity

Research has highlighted the potential of 6-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid as an inhibitor of histone deacetylases (HDACs), which are implicated in cancer progression. A study demonstrated that derivatives of quinoline-4-carboxylic acid could inhibit HDACs effectively, leading to reduced cell proliferation in various cancer cell lines .

Case Study: HDAC Inhibition

StudyCell Line TestedIC50 (µM)Observations
Qian et al.HeLa0.5Significant inhibition of cell growth observed
Zhang et al.MCF-70.3Induced apoptosis in breast cancer cells

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens, including resistant strains such as Staphylococcus aureus. Its mechanism involves inhibition of bacterial DNA gyrase, which is crucial for bacterial replication.

Table: Antimicrobial Efficacy

Organism TestedMIC (µg/mL)Observations
S. aureus0.78Synergistic effect with ciprofloxacin observed
E. coli16Effective against resistant strains

Anti-inflammatory Effects

Research indicates that this compound may serve as a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs). It has been shown to reduce inflammation markers without causing significant ulcerogenic effects.

Table: Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against various pathogens
AntitumorComparable IC50 values to established chemotherapeutics
Anti-inflammatoryReduced inflammation without ulcerogenic effects

Industrial Applications

In addition to its medicinal uses, the compound is also being explored for its potential in developing new materials with specific electronic and optical properties due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The chloro and carboxylic acid groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on the target .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid
  • 2-Phenylquinoline-4-carboxylic acid
  • 4-Arylquinoline-2-carboxylate derivatives

Uniqueness

6-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Biological Activity

6-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a quinoline ring structure substituted with chlorine atoms and a carboxylic acid group, which may enhance its reactivity and biological properties. Research has indicated that this compound exhibits significant antimicrobial, antiviral, and anticancer activities.

Antimicrobial Properties

Research indicates that this compound demonstrates notable antimicrobial activity. Quinoline derivatives are well-known for their antifungal properties, and this specific compound has been studied for its efficacy against various fungal strains. The compound's structural features contribute to its ability to interact with microbial targets, potentially inhibiting their growth.

Table 1: Antimicrobial Activity of this compound

Microbial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Antiviral Activity

The compound has also been investigated for its antiviral properties. A related quinoline derivative, specifically 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl)quinoline-3-carboxylic acid, was shown to inhibit HIV-1 replication in human primary cells, suggesting a potential mechanism through which quinoline derivatives can affect viral infections. The inhibition of viral DNA synthesis was noted as a critical event in the antiviral mechanism .

Table 2: Antiviral Efficacy of Related Quinoline Derivatives

CompoundEC50 (µM)Selective Index
6-Chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl)quinoline-3-carboxylic acid1.51134

Anticancer Activity

The anticancer potential of quinoline derivatives is well-documented, with studies highlighting their ability to induce apoptosis in cancer cells. Research into related compounds has shown that certain quinoline derivatives can inhibit key enzymes involved in cancer cell proliferation. For instance, some derivatives have been identified as inhibitors of SIRT3, a mitochondrial deacetylase implicated in cancer metabolism . This suggests that this compound may possess similar anticancer properties.

Table 3: Anticancer Activity of Quinoline Derivatives

CompoundIC50 (µM)Target Enzyme
Compound P6<10SIRT3
DDDD107498<1PfEF2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within microbial and cancerous cells. The compound can bind to enzymes and receptors, modulating their activity and leading to subsequent biological effects. For instance, the inhibition of translation elongation factor 2 (PfEF2) has been identified as a novel mechanism for antimalarial activity in related compounds .

Case Studies

Several studies have explored the biological activity of quinoline derivatives, including the one focusing on the antiplasmodial activity against Plasmodium falciparum. The screening revealed moderate potency for some derivatives but highlighted the need for optimization to improve pharmacokinetic properties and efficacy .

In another study, a series of new quinoline derivatives were synthesized and evaluated for antibacterial activity against various strains, demonstrating significant improvements in activity with specific structural modifications .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 6-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid?

A typical synthesis involves condensation reactions of substituted benzaldehyde derivatives with aminopyridine precursors, followed by cyclization under acidic or catalytic conditions. For example, analogous quinoline derivatives (e.g., 4-Chloro-2-methylquinoline-6-carboxylic acid) are synthesized via Pd/Cu-catalyzed coupling or heterocyclization of intermediates like anilides . Key steps include optimizing reaction time, temperature, and catalyst loading to enhance yield (e.g., DMF or toluene as solvents).

Advanced: How can researchers address low yields in the final cyclization step of this compound?

Low yields often arise from competing side reactions (e.g., incomplete ring closure or byproduct formation). Strategies include:

  • Catalyst screening : Transition metals like Pd or Cu improve regioselectivity .
  • Solvent polarity adjustment : Polar aprotic solvents (e.g., DMF) stabilize intermediates.
  • Microwave-assisted synthesis : Reduces reaction time and improves efficiency .
    Validate purity via HPLC or LC-MS post-synthesis.

Basic: What analytical techniques are critical for structural confirmation?

  • X-ray crystallography : Resolves crystal packing and substituent orientation (e.g., monoclinic systems with space group P21/n in analogous quinoline structures) .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify chloro and carboxylic proton environments.
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., 332.18 g/mol for a related 7-chloro derivative) .

Advanced: How to resolve discrepancies between experimental and computational spectroscopic data?

Discrepancies in NMR chemical shifts or IR stretches may arise from solvent effects or tautomeric forms . Mitigation steps:

  • Compare experimental data with DFT-calculated spectra (using software like Gaussian).
  • Use deuterated solvents to eliminate solvent-induced shifts .
  • Cross-validate with X-ray structures to confirm substituent positions .

Basic: What biological activities are associated with this quinoline derivative?

Quinoline derivatives exhibit antimicrobial , antifungal , and anticancer properties. The chloro and carboxylic acid groups enhance binding to enzymatic targets (e.g., topoisomerases or kinase domains). For example, 6-(4-Chlorophenyl) analogs show activity against Mycobacterium tuberculosis .

Advanced: How to design assays for evaluating its interaction with biological targets?

  • Molecular docking : Use software like AutoDock to predict binding affinity with proteins (e.g., DNA gyrase).
  • Enzyme inhibition assays : Measure IC50_{50} values via fluorometric or colorimetric methods.
  • Cellular uptake studies : Track intracellular accumulation using fluorescently tagged analogs .

Basic: How to assess the compound’s stability under varying storage conditions?

  • Stress testing : Expose to heat (40–60°C), humidity (75% RH), and light (UV/Vis) for 1–4 weeks.
  • HPLC monitoring : Detect degradation products (e.g., hydrolysis of the carboxylic acid group).
  • Storage recommendations : Keep in airtight containers at –20°C, desiccated, and shielded from light .

Advanced: What mechanistic insights explain its electrophilic substitution reactivity?

The quinoline core undergoes electrophilic aromatic substitution preferentially at the 5- and 8-positions due to electron-rich regions. Chlorine substituents direct reactivity via ortho/para effects , while the carboxylic acid group deactivates the ring, reducing susceptibility to further substitution .

Data Contradiction Example: How to reconcile conflicting reports on antimicrobial potency?

Discrepancies may arise from strain-specific activity or assay conditions (e.g., broth microdilution vs. agar diffusion). Validate using:

  • Standardized protocols (CLSI guidelines).
  • Check purity : Impurities (e.g., unreacted intermediates) may skew results.
  • Synergistic studies : Test in combination with known antibiotics .

Advanced: What strategies enable functionalization of the quinoline core for SAR studies?

  • Position 2 : Introduce electron-withdrawing groups (e.g., –CF3_3) to enhance metabolic stability.
  • Position 4 : Modify the carboxylic acid to esters or amides for improved bioavailability.
  • Position 6/7 : Halogen substitution (Cl/F) tunes lipophilicity and target binding .

Basic: What safety protocols are recommended for handling this compound?

  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to quantify trace impurities in bulk samples?

  • HPLC-DAD/UV : Use C18 columns with acetonitrile/water gradients (0.1% formic acid).
  • LC-MS/MS : Detect low-abundance impurities (e.g., chlorinated byproducts) via MRM transitions.
  • Limits of quantification (LOQ) : Validate methods to meet ICH guidelines (<0.1% impurity) .

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